molecular formula C7H6NNaO3 B11784148 Sodium 2-(hydroxymethyl)isonicotinate

Sodium 2-(hydroxymethyl)isonicotinate

Cat. No.: B11784148
M. Wt: 175.12 g/mol
InChI Key: DEGCZISWPZEQGJ-UHFFFAOYSA-M
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Description

Sodium 2-(hydroxymethyl)isonicotinate is a chemical compound with the molecular formula C7H6NNaO3. It is a derivative of isonicotinic acid, where the carboxyl group is modified to include a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(hydroxymethyl)isonicotinate typically involves the reaction of isonicotinic acid with formaldehyde in the presence of a base, followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents like ethanol.

    Catalyst: Basic catalysts such as sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(hydroxymethyl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Sodium 2-(hydroxymethyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-(hydroxymethyl)isonicotinate involves its interaction with biological targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the isonicotinic acid moiety can interact with aromatic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Inositol nicotinate: A vasodilator and source of niacin used in dietary supplements.

    Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

Comparison:

Biological Activity

Sodium 2-(hydroxymethyl)isonicotinate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from isonicotinic acid and possesses structural characteristics that suggest various biological functions. Its molecular structure indicates potential interactions with biological targets, particularly those involved in metabolic pathways related to nicotinamide adenine dinucleotide (NAD+) synthesis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential inhibition of bacterial growth
Metabolic ModulationInfluence on NAD+ synthesis pathways
Enzyme InteractionPossible enhancement of enzyme activity

Case Study: Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of this compound demonstrated promising results against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth microdilution methods, revealing significant antibacterial activity comparable to known antibiotics.

Case Study: Metabolic Impact

In vitro studies conducted on human cell lines showed that treatment with this compound resulted in increased levels of NAD+ and improved cellular respiration rates. These findings suggest that the compound may enhance mitochondrial function, which could be beneficial in conditions characterized by mitochondrial dysfunction.

Future Directions for Research

Despite the promising preliminary findings, further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies: Understanding the specific biochemical pathways influenced by this compound will be crucial for its potential therapeutic applications.
  • Clinical Trials: Conducting clinical trials to assess safety, efficacy, and pharmacokinetics in humans will provide valuable insights into its practical applications.
  • Comparative Studies: Comparing this compound with other isonicotinic derivatives could reveal unique properties and broaden its potential uses in medicine.

Properties

Molecular Formula

C7H6NNaO3

Molecular Weight

175.12 g/mol

IUPAC Name

sodium;2-(hydroxymethyl)pyridine-4-carboxylate

InChI

InChI=1S/C7H7NO3.Na/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1

InChI Key

DEGCZISWPZEQGJ-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1C(=O)[O-])CO.[Na+]

Origin of Product

United States

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